molecular formula C9H10BrNO2 B1185390 Methyl 2-bromo-4,6-dimethylnicotinate

Methyl 2-bromo-4,6-dimethylnicotinate

Cat. No.: B1185390
M. Wt: 244.088
InChI Key: KLJYVQSOPHLQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-4,6-dimethylnicotinate is a substituted nicotinic acid ester featuring a bromine atom at position 2 and methyl groups at positions 4 and 6 on the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its structure combines electron-donating methyl groups and an electron-withdrawing ester moiety, creating a unique electronic profile that influences its reactivity and stability.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.088

IUPAC Name

methyl 2-bromo-4,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-5-4-6(2)11-8(10)7(5)9(12)13-3/h4H,1-3H3

InChI Key

KLJYVQSOPHLQDS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C(=O)OC)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-bromo-4,6-dimethylnicotinate with structurally related nicotinate derivatives, emphasizing substituent positions, molecular properties, and reactivity:

Compound Name CAS Number Molecular Formula Substituents Key Features
This compound Not specified C9H10BrNO2 Br (C2), CH3 (C4, C6), COOCH3 Bromine at C2 for nucleophilic substitution; methyl groups enhance lipophilicity.
Ethyl 5-bromo-4,6-dichloronicotinate 1192263-86-7 C8H6BrCl2NO2 Br (C5), Cl (C4, C6), COOCH2CH3 Dichloro groups increase electron deficiency; ethyl ester raises log P vs. methyl.
Methyl 5-bromo-4,6-dihydroxynicotinate 1190198-25-4 C8H7BrNO4 Br (C5), OH (C4, C6), COOCH3 Hydroxyl groups improve aqueous solubility but reduce stability vs. methyl.
6-Bromo-2-methoxynicotinic acid 67367-26-4 C7H6BrNO3 Br (C6), OCH3 (C2), COOH Carboxylic acid group increases polarity; methoxy at C2 directs electrophilic substitution.

Biotransformation Potential

highlights that brominated lactones undergo fungal hydroxylation without halogen loss. By analogy, this compound may resist dehalogenation in microbial systems, preserving its bromine for further synthetic modifications. However, methyl groups at C4 and C6 could sterically hinder enzyme access compared to smaller substituents (e.g., H or Cl) .

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